

Application Notes and Protocols for In Vivo Administration of Sodium Dehydrocholate

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Compound of Interest

Compound Name: Sodium dehydrocholate

Cat. No.: B1670196

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These application notes provide comprehensive guidance on the formulation and in vivo administration of **Sodium Dehydrocholate**. The following sections detail the solubility and stability of this compound, along with step-by-step protocols for oral and intravenous administration in rodent models.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for the formulation of **Sodium Dehydrocholate**.

Table 1: Solubility of **Sodium Dehydrocholate**

Solvent/Vehicle	Concentration	Remarks
Dimethyl Sulfoxide (DMSO)	50 mg/mL	Sonication is recommended to aid dissolution.[1]
Phosphate-Buffered Saline (PBS)	33.33 mg/mL	-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL	Add solvents sequentially and ensure the solution is clear before adding the next component.[1] Sonication and/or heating may be necessary.[1]
Water	Soluble	The high melting point of the powder form contributes to its ease of formulation in various dosage forms.[2][3][4]

Table 2: Stability of **Sodium Dehydrocholate**

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	-
In Solvent	-80°C	1 year	It is recommended to prepare and use the working solution immediately.[1]

Table 3: Reported In Vivo Dosages

Species	Route of Administration	Dosage	Vehicle/Formulation	Reference Study
Rat	Oral (p.o.)	100 mg/kg	Administered via water bottles.	Investigated choleric and hepatoprotective effects in obstructive jaundice.[5]
Rat	Oral (p.o.)	0.4% in diet (for 1 week)	Mixed in the diet.	Studied effects on liver cholesterol, bile flow, and biliary lipid secretion.[5]
Rat	Intravenous (i.v.)	50 mg/kg initial dose, then 167 mg/kg/hr infusion	Not specified.	Examined the effect on bile flow and methylmercury excretion.[5]
Rat	Intravenous (i.v.) infusion	1-4 $\mu\text{mol}/\text{min}/100\text{g BW}$	Not specified.	Assessed the impact on bile flow and secretion of biliary lipids and bile acids.[5]
Sheep	Intravenous (i.v.) infusion	50 $\mu\text{mol}/\text{min}$ for 20 minutes	Not specified.	Investigated the effects on bile flow, lipid, and bilirubin secretion.

Experimental Protocols

The following are detailed methodologies for the preparation and administration of **Sodium Dehydrocholate** for in vivo studies.

Protocol 1: Preparation of Sodium Dehydrocholate for Oral Administration (Oral Gavage)

This protocol is designed for the preparation of a **Sodium Dehydrocholate** solution for oral administration in mice or rats.

Materials:

- **Sodium Dehydrocholate** powder
- Vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, or PBS)
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)
- Sterile syringes and gavage needles (appropriate size for the animal)

Procedure:

- Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 100 mg/kg). The administration volume for oral gavage in mice should not exceed 10 mL/kg.[\[6\]](#)
- Weigh the **Sodium Dehydrocholate**: Accurately weigh the calculated amount of **Sodium Dehydrocholate** powder.
- Prepare the vehicle:
 - For co-solvent vehicle: In a sterile conical tube, add the solvents sequentially: first DMSO, then PEG300, followed by Tween 80, and finally Saline.[\[1\]](#) Mix well after each addition.
 - For PBS vehicle: Use sterile Phosphate-Buffered Saline.
- Dissolve the compound: Add the weighed **Sodium Dehydrocholate** powder to the prepared vehicle.

- Aid dissolution: Vortex the solution vigorously. If necessary, use a sonicator or gentle heating to ensure complete dissolution.^[1] Visually inspect for any undissolved particles.
- Final preparation: Draw the required volume of the solution into a sterile syringe fitted with an appropriately sized oral gavage needle. Ensure there are no air bubbles.
- Administration: Administer the solution to the animal via oral gavage, following established and approved animal handling and procedural guidelines.^{[7][8][9]}

Protocol 2: Preparation of Sodium Dehydrocholate for Intravenous Administration

This protocol outlines the preparation of a sterile **Sodium Dehydrocholate** solution for intravenous injection in rats.

Materials:

- **Sodium Dehydrocholate** powder
- Sterile vehicle (e.g., Phosphate-Buffered Saline, pH 7.4)
- Sterile vials
- Vortex mixer
- Sterile 0.22 µm syringe filter
- Sterile syringes and needles (appropriate size for injection)

Procedure:

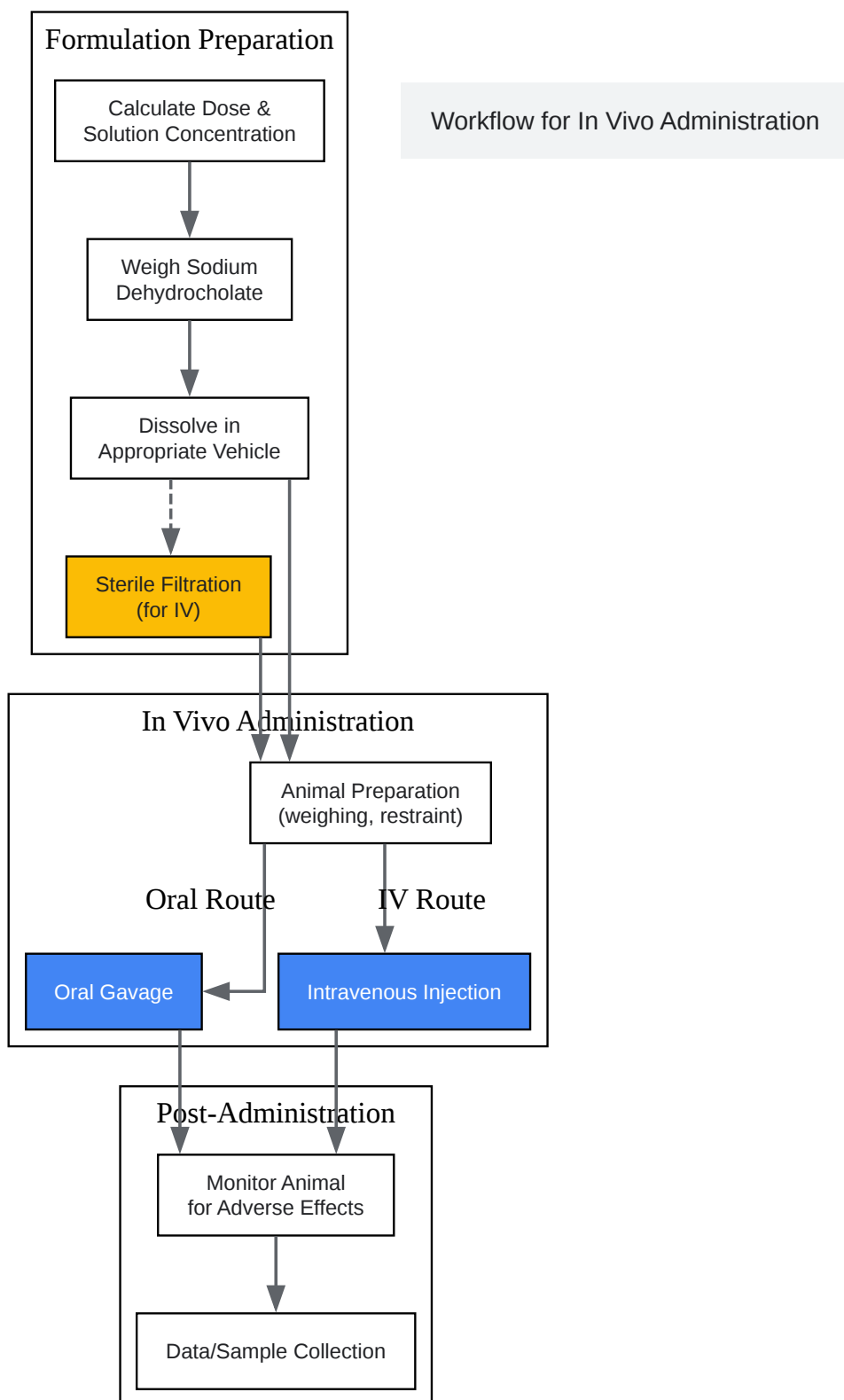
- Calculate the required concentration: Based on the desired dose (e.g., 50 mg/kg) and the injection volume (typically not exceeding 5 mL/kg for IV injection in rats), calculate the final concentration of the solution.^[10]
- Weigh the **Sodium Dehydrocholate**: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of **Sodium Dehydrocholate** powder.

- Dissolve in sterile vehicle: Add the powder to a sterile vial containing the appropriate volume of sterile PBS.
- Ensure dissolution: Vortex the vial until the powder is completely dissolved. Visually inspect for clarity.
- Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 μm syringe filter to the syringe and filter the solution into a new sterile vial. This step is critical for removing any potential microbial contamination.
- Final preparation for injection: Using a new sterile syringe, draw up the required volume for injection.
- Administration: Administer the sterile solution to the animal via intravenous injection (e.g., into the lateral tail vein for rats), following approved institutional animal care and use protocols.[\[11\]](#)

Mandatory Visualization

Farnesoid X Receptor (FXR) Signaling Pathway

Sodium dehydrocholate, as a bile acid, is involved in the complex regulation of bile acid homeostasis. A key regulator in this process is the Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids.[\[12\]](#)[\[13\]](#)[\[14\]](#) The following diagram illustrates the FXR signaling pathway in the liver and intestine, which plays a crucial role in maintaining bile acid levels and lipid and glucose metabolism.[\[12\]](#)[\[15\]](#)



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